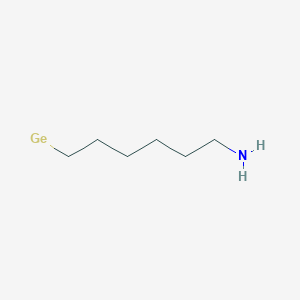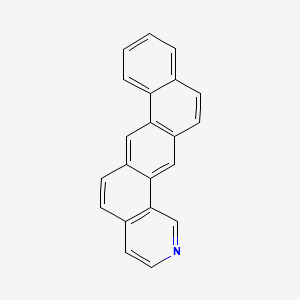![molecular formula C12H20O B14684930 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one CAS No. 32134-51-3](/img/structure/B14684930.png)
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3,7,7-Pentamethylbicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that includes five methyl groups attached to a bicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
科学的研究の応用
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but fewer methyl groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another related compound with fewer methyl groups.
Uniqueness
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one is unique due to its high degree of methylation, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
32134-51-3 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
1,3,3,7,7-pentamethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-10(2)8-6-7-12(5,9(10)13)11(8,3)4/h8H,6-7H2,1-5H3 |
InChIキー |
DFLXTULUQXQXFF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1=O)(C2(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



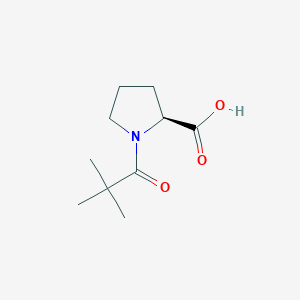
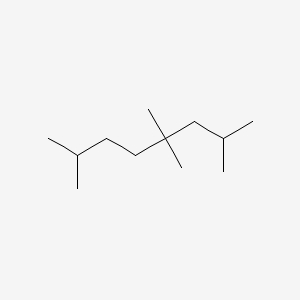
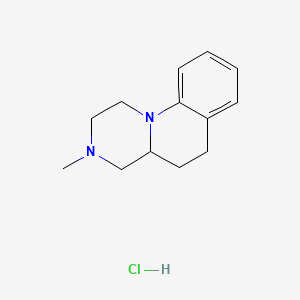
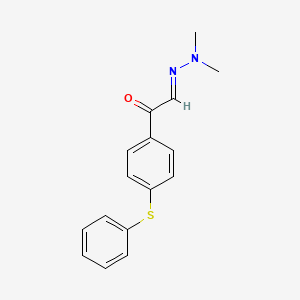
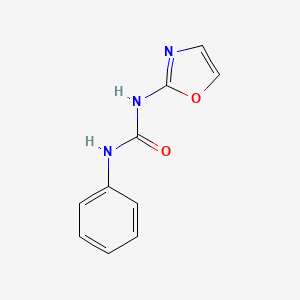
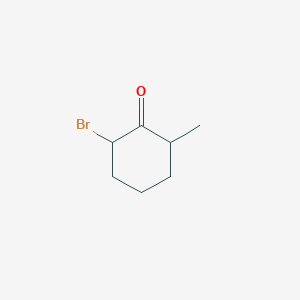
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
